molecular formula C12H15BrO2 B13323438 1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one

1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one

Cat. No.: B13323438
M. Wt: 271.15 g/mol
InChI Key: OMTPXALTTFPHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one typically involves the bromination of 2-hydroxy-3-methylphenyl derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent such as chloroform or acetic acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the desired position on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed:

Scientific Research Applications

1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethan-1-one
  • 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one
  • 1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one

Uniqueness: 1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

1-(5-bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C12H15BrO2/c1-7(2)4-11(14)10-6-9(13)5-8(3)12(10)15/h5-7,15H,4H2,1-3H3

InChI Key

OMTPXALTTFPHOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)CC(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.